ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
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Description
Ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a useful research compound. Its molecular formula is C23H23ClN2O4 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.1346349 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that compounds with similar structures often target proteins or enzymes involved in critical biological processes .
Mode of Action
Compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially altering the biological process in which the target is involved .
Biochemical Pathways
Compounds with similar structures often affect pathways involving carbon-carbon bond formation, such as the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biological Activity
Ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate (CAS Number: 950276-25-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and molecular mechanisms.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₂O₄ |
Molecular Weight | 426.9 g/mol |
CAS Number | 950276-25-2 |
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, a related series of compounds demonstrated significant activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds ranged from 3.3 µM to 50.9 µM , indicating varying degrees of effectiveness depending on structural modifications .
The biological evaluation of the compound revealed that it engages with key molecular targets involved in cancer progression, particularly the PI3K/AKT signaling pathway . The introduction of chloro functionality in the quinoline structure was found to enhance inhibitory activity against PI3Kα, a critical kinase implicated in numerous cancers .
The mechanisms by which this compound exerts its effects are multifaceted:
- Inhibition of PI3Kα : The compound has been shown to occupy the PI3Kα binding site, disrupting its normal function and leading to reduced cell proliferation and increased apoptosis in treated cells .
- Induction of Apoptosis : Treatment with this compound resulted in elevated levels of pro-apoptotic markers such as BAD, while decreasing expressions of anti-apoptotic proteins like AKT .
- Caspase Activation : The compound promotes caspase-3 activity, a critical executor in the apoptotic pathway, thereby facilitating programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinoline core significantly affect biological activity. For example, variations in substituents at the carbamoyl position have been correlated with changes in IC50 values across different cell lines. This highlights the importance of specific functional groups in enhancing or diminishing biological efficacy .
Case Study 1: Colon Cancer Cell Lines
In vitro studies involving Caco-2 and HCT-116 cell lines demonstrated that derivatives of ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate exhibited distinct antiproliferative effects. Notably, compounds with higher lipophilicity showed improved cellular uptake and subsequent cytotoxicity.
Case Study 2: Molecular Docking Studies
Molecular docking simulations revealed that ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate effectively binds to the active site of PI3Kα, suggesting a competitive inhibition mechanism. The binding affinities were calculated using molecular mechanics/generalized born surface area (MM/GBSA), providing insights into the energetics of ligand-receptor interactions.
Properties
IUPAC Name |
ethyl 6-chloro-4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-4-29-23(28)20-12-21(18-11-16(24)7-10-19(18)26-20)30-13-22(27)25-17-8-5-15(6-9-17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGILNSYVWILJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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